N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .
Synthesis Analysis
The synthesis of such compounds often involves a multi-step process. For instance, a similar compound, 1,2,3-triazolo-benzodiazepine derivatives, was synthesized through a process that started with diazotizing 2-aminobenzoic acids to produce 2-azidobenzoic acids. The latter compounds were then reacted with propargylamine, benzaldehyde, and isocyanides to form the final compounds .Molecular Structure Analysis
The molecular structure of “N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is characterized by a triazoloquinazoline core, which is a polycyclic aromatic compound containing a quinazoline moiety fused with a triazole ring .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel triazoloquinazolinone derivatives, including compounds structurally related to N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, has been extensively studied. These compounds are synthesized through innovative routes that provide access to a broad range of derivatives, enabling the exploration of their pharmacological potentials. For instance, Alagarsamy et al. (2008) developed a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H(1)-antihistaminic agents, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at meeting structural requirements for anticancer activity, highlighting the versatility of this scaffold in targeting various biological targets (B. N. Reddy et al., 2015).
Potential Therapeutic Applications
The derivatives of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit a range of biological activities, including antihistaminic, anticancer, and antibacterial effects, underscoring their potential as therapeutic agents. For example, the aforementioned study by Alagarsamy et al. identified compounds with negligible sedation effects compared to chlorpheniramine maleate, suggesting their potential as safer antihistaminic agents. Furthermore, Reddy et al. found that some of their synthesized triazoloquinoline derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their promise as anticancer agents.
Future Directions
The future directions for “N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” could involve further exploration of its potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory treatments . Additionally, more research could be conducted to develop eco-friendly synthetic protocols for such compounds .
Mechanism of Action
Target of Action
epidermidis , suggesting that it may target bacterial cells. Additionally, some compounds in this class have demonstrated excellent anticonvulsant activity , indicating potential targets within the nervous system.
Mode of Action
Compounds with similar structures have shown antibacterial and anticonvulsant activities
Biochemical Pathways
Given its potential antibacterial and anticonvulsant activities , it may interfere with essential bacterial processes or modulate neuronal signaling pathways
Result of Action
Based on the potential antibacterial and anticonvulsant activities of similar compounds , it may lead to the death of bacterial cells or a reduction in seizure activity.
properties
IUPAC Name |
N-butyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNJVSKNSKRLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.